Dilevalol

Catalog No.
S526155
CAS No.
75659-07-3
M.F
C19H24N2O3
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dilevalol

CAS Number

75659-07-3

Product Name

Dilevalol

IUPAC Name

2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-4-phenylbutan-2-yl]amino]ethyl]benzamide

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m1/s1

InChI Key

SGUAFYQXFOLMHL-ACJLOTCBSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

AH 5158, AH-5158, AH5158, Albetol, Apo Labetalol, Apo-Labetalol, ApoLabetalol, Dilevalol, Hydrochloride, Labetalol, Labetalol, Labetalol Hydrochloride, Labetalol, (R,R)-Isomer, Labetolol, Normodyne, Presolol, R,R Labetalol, R,R-Labetalol, SCH 19927, SCH-19927, SCH19927, Trandate

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O

The exact mass of the compound Dilevalol is 328.1787 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines. It belongs to the ontological category of salicylamides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dilevalol (CAS 75659-07-3) is the isolated (R,R)-stereoisomer of the widely used antihypertensive agent labetalol. Functionally, it is a non-selective beta-adrenergic receptor antagonist characterized by pronounced partial beta-2 agonist activity, also known as intrinsic sympathomimetic activity (ISA)[1]. Unlike its parent racemate, dilevalol exhibits negligible alpha-1 adrenergic blocking activity, making it a highly specific pharmacological tool [1]. In procurement and industrial contexts, dilevalol is primarily sourced as a high-purity chiral reference standard and an active pharmaceutical ingredient (API) precursor for precision cardiovascular pharmacology, stereoselective pharmacokinetic modeling, and advanced receptor binding assays where the confounding effects of a racemic mixture must be strictly avoided.

Substituting pure dilevalol with the more commonly available and less expensive racemic labetalol introduces severe experimental and analytical artifacts [1]. Labetalol is a mixture of four stereoisomers, meaning that 75% of the procured mass consists of off-target isomers, including the (S,S) and (R,S) inactive forms, and the (S,R)-isomer, which acts as a potent alpha-1 blocker [1]. This mixed profile inherently confounds beta-receptor-specific assays and masks the isolated intrinsic sympathomimetic activity of the (R,R)-isomer. For precise beta-2 mediated vasodilation studies, enantiomer-specific pharmacokinetic modeling, or chiral quality control, the pure (R,R)-isomer is strictly non-interchangeable with the racemate, as the presence of the alpha-blocking (S,R)-isomer fundamentally alters the compound's hemodynamic and receptor-binding behavior.

Beta-to-Alpha Receptor Selectivity Ratio

Dilevalol demonstrates a highly skewed receptor affinity profile compared to its racemate. While racemic labetalol exhibits a beta:alpha antagonism ratio of approximately 3:1 (oral) to 7:1 (IV), isolated dilevalol is 300- to 1000-fold less potent at alpha-1 receptors than at beta-1 receptors [2]. Furthermore, dilevalol exhibits approximately 12 times the beta-blocking potency of racemic labetalol while retaining only one-third of its alpha-blocking potency [1].

Evidence DimensionBeta vs. Alpha blocking potency
Target Compound Data12x beta-blocking potency; 1/3 alpha-blocking potency; 300-1000x beta/alpha selectivity
Comparator Or BaselineRacemic Labetalol (3:1 to 7:1 beta/alpha ratio)
Quantified Difference>100-fold shift in receptor selectivity toward beta-adrenergic pathways
ConditionsIn vitro receptor binding and in vivo pharmacological models

Procuring the pure (R,R)-isomer is mandatory when experimental designs require beta-adrenergic antagonism without the confounding alpha-1 receptor blockade present in the racemate.

Intrinsic Sympathomimetic Activity and Vasodilatory Potency

Dilevalol possesses significant partial agonist activity at beta-2 receptors, driving vasodilation without relying on alpha-blockade. In comparative vascular smooth muscle relaxation assays, the vasodilatory relaxing potency of dilevalol is approximately 4.7 times greater than that of racemic labetalol [1].

Evidence DimensionVasodilatory relaxing potency (Beta-2 agonism)
Target Compound Data4.7x baseline relaxation potency
Comparator Or BaselineRacemic Labetalol (1x baseline)
Quantified Difference4.7-fold increase in relaxing potency
ConditionsVascular smooth muscle relaxation models

Provides a high-potency reference material for evaluating beta-2 mediated vasodilation and intrinsic sympathomimetic activity (ISA).

Pharmacokinetic Distribution and Half-Life

The isolation of the (R,R)-enantiomer significantly alters the pharmacokinetic profile compared to the racemate. Dilevalol exhibits a volume of distribution of 17 to 25 L/kg and a steady-state elimination half-life of approximately 15 hours [1]. In contrast, racemic labetalol demonstrates a lower volume of distribution (3 to 16 L/kg) and a substantially shorter half-life of 8 hours [1].

Evidence DimensionVolume of distribution (Vd) and elimination half-life (t1/2)
Target Compound DataVd = 17-25 L/kg; t1/2 = ~15 hours
Comparator Or BaselineRacemic Labetalol (Vd = 3-16 L/kg; t1/2 = 8 hours)
Quantified Difference~2-fold increase in half-life and significantly expanded volume of distribution
ConditionsIn vivo steady-state pharmacokinetic profiling

Essential for researchers designing long-acting in vivo models or studying enantiomer-specific tissue distribution and clearance rates.

Stereochemical Purity and Off-Target Elimination

Racemic labetalol consists of four stereoisomers, where the active (R,R)-isomer (dilevalol) constitutes exactly 25% of the mixture[1]. The remaining 75% includes the inactive (S,S) and (R,S) isomers, as well as the potent alpha-1 blocking (S,R) isomer [1]. Procuring pure dilevalol eliminates this 75% off-target mass burden.

Evidence DimensionActive (R,R)-isomer mass fraction
Target Compound Data100% (R,R)-isomer (Dilevalol)
Comparator Or BaselineRacemic Labetalol (25% R,R-isomer, 75% off-target isomers)
Quantified Difference75% reduction in off-target stereoisomer interference
ConditionsAnalytical reference standard and chiral assay formulation

Prevents data confounding from inactive isomers and opposing pharmacological effects in precision receptor assays and quality control workflows.

Precision Beta-Adrenergic Receptor Assays

Due to its 300- to 1000-fold lower potency at alpha-1 receptors compared to beta-1 receptors, dilevalol is a highly precise reference standard for isolating beta-adrenergic pathways. It allows researchers to study beta-blockade and beta-2 agonism without the confounding alpha-1 blockade introduced by the (S,R)-isomer present in racemic labetalol [1].

Intrinsic Sympathomimetic Activity (ISA) Modeling

Dilevalol's 4.7-fold higher vasodilatory relaxing potency compared to labetalol makes it a high-potency benchmark compound for in vitro and in vivo models of vascular smooth muscle relaxation. It is specifically procured to evaluate the hemodynamic effects of partial beta-2 agonists [1].

Stereoselective Pharmacokinetic Profiling

With an extended half-life of 15 hours and a large volume of distribution (17-25 L/kg), dilevalol serves as a critical baseline in chiral drug metabolism studies. It enables the quantification of enantiomer-specific clearance rates and tissue distribution differences when compared against the 8-hour half-life of the racemate[2].

Chiral Reference Standard for API Manufacturing

In the synthesis and quality control of labetalol and related cardiovascular APIs, pure dilevalol is required as an analytical standard to verify the stereochemical composition of batches, ensuring that the 25% (R,R)-isomer ratio is maintained and accurately quantified during chromatographic resolution [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

328.17869263 Da

Monoisotopic Mass

328.17869263 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P6629XE33T

MeSH Pharmacological Classification

Adrenergic alpha-1 Receptor Antagonists

Other CAS

75659-07-3
72487-32-2

Wikipedia

Dilevalol

Dates

Last modified: 08-15-2023
1: Chrisp P, Goa KL. Dilevalol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension. Drugs. 1990 Feb;39(2):234-63. Review. PubMed PMID: 2184002.
2: Chodosh S, Tuck J, Blasucci DJ. The effects of dilevalol, metoprolol, and placebo on ventilatory function in asthmatics. J Cardiovasc Pharmacol. 1988;11 Suppl 2:S18-24. PubMed PMID: 2464094.
3: Donnelly R, Macphee GJ. Clinical pharmacokinetics and kinetic-dynamic relationships of dilevalol and labetalol. Clin Pharmacokinet. 1991 Aug;21(2):95-109. Review. PubMed PMID: 1884570.
4: Bellissant E, Annane D, Thuillez C, Giudicelli JF. Comparison of the effects of dilevalol and propranolol on systemic and regional haemodynamics in healthy volunteers at rest and during exercise. Eur J Clin Pharmacol. 1994;47(1):39-47. PubMed PMID: 7988622.
5: Frishman WH, Schoenberger JA, Gorwit JI, Bedsole GD, Cubbon J, Poland MP. Multicenter comparison of dilevalol to placebo in patients with mild hypertension. Am J Hypertens. 1988 Jul;1(3 Pt 3):295S-299S. PubMed PMID: 3046631.
6: Wallin JD, Frishman WH. Dilevalol: a selective beta-2 adrenergic agonist vasodilator with beta adrenergic blocking activity. J Clin Pharmacol. 1989 Dec;29(12):1057-68. Review. PubMed PMID: 2693499.
7: Lalonde RL, Tenero DM, Kazierad DJ. Dilevalol: an overview of its clinical pharmacology and therapeutic use in hypertension. Pharmacotherapy. 1990;10(1):15-28. Review. PubMed PMID: 2179899.
8: Tenero DM, Bottorff MB, Given BD, Kramer WG, Affrime MB, Patrick JE, Lalonde RL. Pharmacokinetics and pharmacodynamics of dilevalol. Clin Pharmacol Ther. 1989 Dec;46(6):648-56. PubMed PMID: 2598569.
9: Radwanski E, Nagabhushan N, Affrime MB, Perentesis G, Symchowicz S, Patrick JE. Secretion of dilevalol in breast milk. J Clin Pharmacol. 1988 May;28(5):448-53. PubMed PMID: 2899094.
10: Kramer WG, Nagabhushan N, Affrime MB, Perentesis GP, Symchowicz S, Patrick JE. Pharmacokinetics and bioavailability of dilevalol in normotensive volunteers. J Clin Pharmacol. 1988 Jul;28(7):644-8. PubMed PMID: 3216030.
11: Kotegawa T, Fujimura A, Ebihara A. Clinical pharmacology of dilevalol (i.v.). Influence of hepatic and renal functions on the disposition of dilevalol and atenolol in hypertensive subjects. J Clin Pharmacol. 1990 May;30(5):404-8. PubMed PMID: 2347954.
12: Glover DR, Tarbit WJ. Overview of clinical trials of dilevalol in essential hypertension. J Hum Hypertens. 1990 Jun;4 Suppl 2:49-53. PubMed PMID: 2142508.
13: Fujimura A, Ohashi K, Tsuru M, Ebihara A, Kondo K. Clinical pharmacology of dilevalol (I). Comparison of the pharmacokinetic and pharmacodynamic properties of dilevalol and labetalol after a single oral administration in healthy subjects. J Clin Pharmacol. 1989 Jul;29(7):635-42. PubMed PMID: 2668352.
14: Rodriguez-Saavedra M, Zannad FM, Guerrero-Sierra J, Sack DW, Renaud H, Guiducci U, Edwards LD. Comparison of dilevalol and enalapril administered once daily for mild hypertension. Am J Cardiol. 1989 Jun 5;63(19):50I-53I. PubMed PMID: 2543201.
15: Given BD, Perentesis G, Christopher JD, Herron J, Patrick JE, Kramer WG, Affrime MB. Antihypertensive effect of dilevalol is directly related to dose and plasma concentrations. Am J Cardiol. 1989 Jun 5;63(19):12I-16I. PubMed PMID: 2729123.
16: Sybertz EJ Jr, Watkins RW. Preclinical pharmacologic properties of dilevalol, an antihypertensive agent possessing selective beta 2 agonist-mediated vasodilation and beta antagonism. Am J Cardiol. 1989 Jun 5;63(19):3I-6I. Review. PubMed PMID: 2567112.
17: Silagy CA, McNeil JJ, Farish S, McGrath BP. A comparison of dilevalol and placebo in the management of isolated systolic hypertension using ambulatory monitoring. Br J Clin Pharmacol. 1990 Nov;30(5):657-64. PubMed PMID: 2271366; PubMed Central PMCID: PMC1368164.
18: Riddell JG. The pharmacodynamics of dilevalol. J Hum Hypertens. 1990 Jun;4 Suppl 2:39-44. PubMed PMID: 2370642.
19: Howes LG, Rowe PR, Krum H, Louis WJ. The effects of a single dose of dilevalol on [3H]-noradrenaline plasma kinetics and plasma lipoprotein cholesterol concentrations. Br J Clin Pharmacol. 1990 Mar;29(3):281-7. PubMed PMID: 2310652; PubMed Central PMCID: PMC1380127.
20: Maria VA, Victorino RM. Hypersensitivity immune reaction as a mechanism for dilevalol-associated hepatitis. Ann Pharmacother. 1992 Jul-Aug;26(7-8):924-6. PubMed PMID: 1504402.

Explore Compound Types